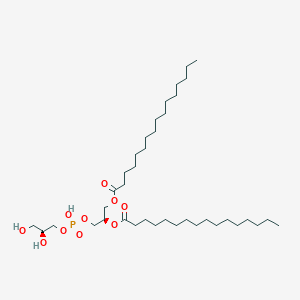
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, also known as MADAM-6, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it useful for investigating various aspects of neurochemistry and pharmacology.
作用机制
The exact mechanism of action of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is not fully understood, but it is thought to act on the GABA-A receptor in a manner similar to other benzodiazepine derivatives. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which plays a key role in the inhibition of neuronal activity in the brain.
Biochemical and Physiological Effects:
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a useful tool for investigating various aspects of neurochemistry and pharmacology. However, one limitation of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experimental contexts.
未来方向
There are several potential future directions for research involving 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. One area of interest is the development of more potent derivatives of this compound, which could be useful for investigating the role of the GABA-A receptor in various neurological disorders. Another potential direction is the investigation of the effects of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide further insights into the neurochemical basis of anxiety and stress. Additionally, the use of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in combination with other compounds, such as other benzodiazepine derivatives or other classes of drugs, could provide a more comprehensive understanding of the mechanisms underlying its effects.
科学研究应用
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been used in a variety of scientific studies, particularly in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects, making it useful for investigating the neurochemical basis of anxiety and stress. 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has also been studied for its potential as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease.
属性
CAS 编号 |
143692-53-9 |
|---|---|
产品名称 |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine |
分子式 |
C21H21N3O4 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-12-8-16-9-19-20(28-11-27-19)10-18(16)21(23-24(12)14(3)26)15-4-6-17(7-5-15)22-13(2)25/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25) |
InChI 键 |
RNJAHAXIBIIAHU-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
规范 SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
同义词 |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihyd ro-5H-2,3-benzodiazepine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)


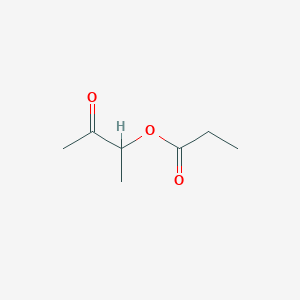
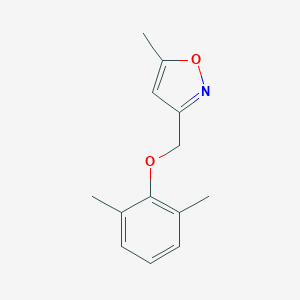
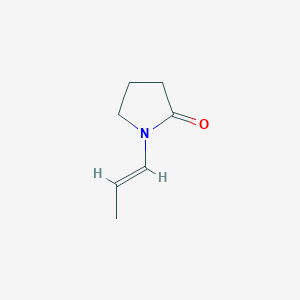
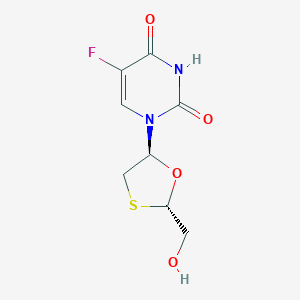
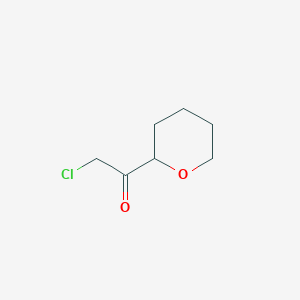


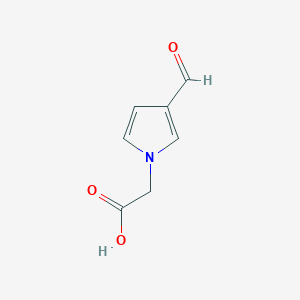
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
